molecular formula C22H20O11 B150416 Oroxyloside CAS No. 36948-76-2

Oroxyloside

Cat. No. B150416
CAS RN: 36948-76-2
M. Wt: 460.4 g/mol
InChI Key: QXIPXNZUEQYPLZ-QSUZLTIMSA-N
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Description

Oroxyloside Description

Oroxyloside is a flavonoid compound that has been identified as a metabolite of oroxylin A, which is itself a major active component extracted from the root of Scutellaria baicalensis Georgi, a traditional Chinese medicinal plant. The pharmacological activities of oroxyloside and its parent compound oroxylin A have been the subject of various studies, revealing a range of potential therapeutic effects including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties .

Synthesis Analysis

While the papers provided do not detail the chemical synthesis of oroxyloside, it is understood that oroxyloside is a metabolite of oroxylin A. Oroxylin A is naturally occurring and can be extracted from Scutellariae radix. The synthesis of oroxylin A and its metabolites like oroxyloside could be an important area for further research, given the compound's pharmacological potential .

Molecular Structure Analysis

The molecular structure of oroxyloside, as a metabolite of oroxylin A, is not explicitly discussed in the provided papers. However, as a flavonoid, oroxyloside likely shares the common phenolic structure characteristic of this class of compounds, which is responsible for their broad spectrum of biological activities .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving oroxyloside. However, the biological activities of oroxyloside suggest that it interacts with various molecular pathways. For instance, oroxyloside has been shown to inhibit the NF-κB pathway through PPARγ activation, which is a critical mechanism in its anti-inflammatory effects . Additionally, oroxyloside inhibits angiogenesis by suppressing the internalization of VEGFR2 in endothelial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of oroxyloside are not directly discussed in the provided papers. However, as a flavonoid, oroxyloside's properties would typically include moderate solubility in water and good solubility in organic solvents, which are relevant for its bioavailability and pharmacokinetics .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of oroxyloside in various disease models. For example, oroxyloside has been shown to prevent dextran sulfate sodium-induced colitis in mice, suggesting its potential as a treatment for inflammatory bowel disease . It also ameliorates acetaminophen-induced hepatotoxicity by inhibiting JNK-related apoptosis and necroptosis, indicating a protective effect on the liver . Furthermore, oroxyloside has been found to inhibit human glioma progression by suppressing proliferation, metastasis, and inducing apoptosis . These case studies highlight the diverse pharmacological effects of oroxyloside and underscore its potential as a therapeutic agent for multiple conditions.

Scientific Research Applications

  • Colitis Treatment : Oroxyloside has shown promise in treating colitis. It attenuates symptoms like weight loss, colon shortening, and colonic damage in a dextran sulfate sodium-induced colitis model. Its mechanism involves inhibiting the NF-κB pathway through PPARγ activation, leading to reduced inflammation and cell infiltration in the colon (Wang et al., 2016).

  • Hepatoprotective Effects : Oroxyloside ameliorates acetaminophen-induced hepatotoxicity. It reduces JNK-related apoptosis and necroptosis in liver cells, indicating its protective role against liver injury (Liao et al., 2020).

  • Anti-Cancer Activity : In the context of glioma, oroxyloside has been found to inhibit tumor progression by suppressing cell proliferation, metastasis, and inducing apoptosis in human glioma cells. It influences various signaling pathways, including ECM, p53/p21, and Caspases pathways (Xu et al., 2018).

  • Anti-Angiogenic Properties : Oroxyloside inhibits angiogenesis in endothelial cells and has potential as an antitumor agent. It affects the internalization of VEGFR2/Flk‐1, thereby disrupting key pathways involved in angiogenesis (Zhao et al., 2018).

  • Neuroprotective Effects : Oroxylin A, closely related to oroxyloside, has shown neuroprotective effects in models of memory impairment. It may inhibit GABA-induced inward Cl(-) current in neurons, suggesting its potential in treating cognitive impairments through the GABAergic nervous system (Kim et al., 2007).

  • Traditional Medicine and Pharmacokinetics : Oroxyloside, along with other flavonoids from Radix Scutellaria, has been used in traditional medicine. Pharmacokinetic studies have been conducted to understand its absorption and distribution in the body (Zhang et al., 2018).

  • Overview of Pharmacological Activities : A comprehensive overview of oroxylin A, which is closely related to oroxyloside, highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-coagulation effects (Lu et al., 2016).

Future Directions

Oroxyloside has shown significant reduction in oxidative stress and enhanced antioxidant enzyme activity in various models. These remarkable anti-oxidant and anti-inflammatory qualities make Oroxyloside one of the greatest therapeutic possibilities in the future .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPXNZUEQYPLZ-QSUZLTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310901
Record name Oroxylin A 7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxylin A glucoronide

CAS RN

36948-76-2
Record name Oroxylin A 7-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36948-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oroxylin A glucoronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oroxylin A 7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROXYLIN A GLUCORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
Y Liao, Y Yang, X Wang, M Wei, Q Guo… - Journal of …, 2020 - Elsevier
… Oroxyloside administration significantly decreased the accumulations of CYP2E1, CYP1A2, IL-6, IL-1β, ALT and AST induced by APAP in vivo. In addition, oroxyloside … , oroxyloside …
Number of citations: 17 www.sciencedirect.com
ZF Xu, XK Sun, G Chen, C Han, F Wang… - Biomedicine & …, 2018 - Elsevier
… of oroxyloside on cell proliferation, migration, and apoptosis in vitro and in vivo in human glioma. The results indicated that oroxyloside … We hypothesized that oroxyloside might be a …
Number of citations: 12 www.sciencedirect.com
K Zhao, X Li, B Lin, D Yang, Y Zhou, Z Li… - Journal of cellular …, 2018 - Wiley Online Library
… of Oroxyloside on angiogenesis and then further studied its underlying mechanism. We elucidated that Oroxyloside … Moreover, we verified that Oroxyloside could inhibit angiogenesis in …
Number of citations: 21 onlinelibrary.wiley.com
Y Zhou, Y Guo, Y Zhu, Y Sun, W Li, Z Li… - Free Radical Biology and …, 2021 - Elsevier
… In this study, we show that oroxyloside (OAG) is a new dual agonist of PPARγ/ɑ, and inhibits cell proliferation of HCC based on metabolic switch. Via both PPAR-dependent and PPAR-…
Number of citations: 10 www.sciencedirect.com
X Wang, Y Sun, Y Zhao, Y Ding, X Zhang… - Biochemical …, 2016 - Elsevier
… effect of oroxyloside on PPARγ activation. Our study suggested that oroxyloside prevented DSS-… Therefore, oroxyloside may be a promising and effective agent for inflammatory bowel …
Number of citations: 60 www.sciencedirect.com
SYK Fong, YC Wong, Z Zuo - Journal of pharmaceutical and biomedical …, 2014 - Elsevier
This study aims to identify and quantify the six major bioactive flavones of the traditional Chinese medicine Scutellariae Radix (RS), including baicalein, baicalin, wogonin, wogonoside, …
Number of citations: 63 www.sciencedirect.com
T Lei, D Renjie, C Xueming, C Yu, D Zhen… - Chinese Journal of …, 2023 - cjnmcpu.com
… by oroxyloside in vitro as well. In conclusion, our study demonstrated that oroxyloside … PPARγ activation, suggesting that oroxyloside might be a promising effective agent for IBD. …
Number of citations: 0 www.cjnmcpu.com
TF Chen, L Song, YH Gao, H Li, JL Li… - Frontiers in …, 2022 - frontiersin.org
… the curve (AUC) of baicalin and oroxyloside in tissues (lung, … Baicalin and oroxyloside maintained high concentrations 4 h … ratios of baicalin and oroxyloside were 287.6 and 49.9 times …
Number of citations: 1 www.frontiersin.org
X Zhang, Y Liu, L Lu, S Huang, Y Ding… - Frontiers in …, 2017 - frontiersin.org
Imatinib (IM), as first inhibitor of the oncogenic tyrosine kinase BCR-ABL, has been widely used to treat chronic myeloid leukemia (CML) for decades in clinic. However, resistance to IM …
Number of citations: 6 www.frontiersin.org
Z Yu, F Chen, Y Jin, M Zhou, X Wang… - Acta …, 2021 - akjournals.com
In this study, a UPLC-MS/MS method was developed to measure the concentrations of the flavonoids oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7- O -beta-gentiobioside…
Number of citations: 1 akjournals.com

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